3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-28-16-22(15-27-28)21-10-19(12-25-14-21)13-26-24(29)20-8-5-9-23(11-20)30-17-18-6-3-2-4-7-18/h2-12,14-16H,13,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZYMUPJFMYPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Pyrazolyl-Pyridinyl Intermediate: The pyrazolyl-pyridinyl moiety can be synthesized through a series of cyclization reactions involving pyrazole and pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the pyrazolyl-pyridinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. Research indicates that such compounds can inhibit cancer cell proliferation through mechanisms like apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) .
Neuropharmacological Effects
The structural components of this compound suggest potential neuropharmacological applications. Similar pyrazole derivatives have been studied for their effects on neurotransmitter systems, indicating possible anxiolytic and antidepressant properties. The presence of the pyridine ring may enhance interactions with serotonin receptors, warranting further investigation .
Antimicrobial Properties
Compounds containing the pyrazole and pyridine moieties have demonstrated antimicrobial activity against various bacterial strains. The lipophilicity imparted by the benzyloxy group may enhance membrane permeability, increasing the bioactivity of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Studies
Research into enzyme inhibition has shown that similar compounds can act as inhibitors for specific protein targets involved in disease pathways. For example, studies on LRRK2 (Leucine-rich repeat kinase 2), a target for Parkinson's disease therapeutics, have indicated that derivatives of this compound can modulate kinase activity, which could lead to novel treatment strategies .
Material Science Applications
The unique structure of this compound allows for its use in developing advanced materials. Its potential as a ligand in coordination chemistry may enable the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and gas storage.
Case Study 1: Anticancer Mechanism Investigation
A detailed study evaluated the anticancer efficacy of similar pyrazole derivatives using flow cytometry to analyze cell cycle distribution and apoptosis markers. The results showed a significant increase in sub-G1 phase cells after treatment, indicating effective induction of apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, several derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing bioactivity .
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and related benzamide derivatives:
Key Observations:
- Heterocyclic Diversity : The target compound’s pyridine-pyrazole combination contrasts with imatinib’s pyrimidine-piperazine and nilotinib’s imidazole-trifluoromethyl groups. These differences likely influence target specificity and binding kinetics.
- Substituent Effects : The 3-benzyloxy group in the target compound may enhance lipophilicity compared to methoxy (e.g., ) or hydrophilic piperazine substituents (e.g., ).
- Biological Implications : Pyrazole-containing analogs (e.g., ) are reported in kinase inhibitors, suggesting the target compound may share mechanistic pathways but require validation.
Physicochemical Properties
Limited data are available for direct comparison, but inferences can be drawn:
- Molecular Weight (MW) : The target compound’s MW is likely higher than 3,4-dimethoxy-N-(5-phenylpyrazol-3-yl)benzamide (MW 323.35 ) due to its benzyloxy and pyridylmethyl-pyrazole groups.
- Solubility: The benzyloxy group may reduce aqueous solubility compared to morpholino (e.g., ) or piperazine derivatives (e.g., ), which are often used to improve solubility.
Biologische Aktivität
3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, with the CAS number 2034382-73-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various cellular processes, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. Its structure includes a benzyloxy group and a pyrazole derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₂N₄O₂ |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 2034382-73-3 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in critical cellular pathways:
- mTORC1 Pathway Modulation : Similar compounds have shown to reduce mTORC1 activity, leading to increased autophagy levels. This modulation is crucial as mTORC1 is a central regulator of cell growth and metabolism .
- Autophagic Flux Disruption : Evidence suggests that the compound may interfere with autophagic flux, particularly under nutrient-replete conditions. This disruption can lead to the accumulation of autophagy markers, indicating a potential role in cancer therapy by selectively targeting cancer cells that rely on autophagy for survival .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of similar pyrazole derivatives against various cancer cell lines. For instance, compounds with structural similarities to this compound demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) and others .
Case Studies
- Cancer Cell Lines : In vitro studies have shown that compounds derived from the pyrazole-benzamide framework significantly inhibit the growth of several cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells .
- Toxicity Assessments : Toxicity studies indicate that these compounds exhibit low cytotoxicity towards normal human cells (e.g., HEK-293T), suggesting a favorable therapeutic index for potential drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzyloxy group enhances lipophilicity and may improve binding affinity to target proteins compared to other benzamide derivatives lacking this substitution.
Comparative Analysis with Related Compounds
To provide context, here is a comparison table of selected compounds related to this compound:
| Compound Name | CAS Number | Antiproliferative Activity | Key Findings |
|---|---|---|---|
| This compound | 2034382-73-3 | Submicromolar | Modulates mTORC1, increases autophagy |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | N/A | Submicromolar | Disrupts autophagic flux |
| E-(3-(4-(benzyloxy)phenyl)-1-methylpyrazole) | N/A | Moderate | Inhibits tubulin polymerization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyridylpyrazole and benzamide moieties in this compound?
- Answer : The pyridylpyrazole core can be synthesized via condensation reactions using hydroxyethylhydrazine and substituted enones, as demonstrated in pyrazole-bearing analogs . Benzamide formation typically employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acids and amines, with purification via column chromatography and validation by H NMR and LC-MS . Key intermediates like 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine require Buchwald-Hartwig amination for aryl coupling .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use multi-modal characterization:
- H/C NMR : Confirm regiochemistry of pyrazole and benzyloxy groups (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm; benzamide carbonyl at ~168 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H] via ESI+) .
- X-ray crystallography (if feasible): Resolve stereochemical ambiguities, as applied to related pyridylpyrazole derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer : Prioritize target-specific assays:
- Kinase inhibition : Use ADP-Glo™ assays for kinases like LRRK2 or EGFR mutants, referencing IC values from analogs (e.g., CCG258205: IC = 12 nM for GRK2) .
- Cellular uptake : Measure glucose uptake in hepatocytes (10 mM glucose) for metabolic activity .
- Anticonvulsant models : Maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests for CNS activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Answer :
- Pyrazole substitution : 1-Methyl groups enhance metabolic stability vs. 1-phenyl analogs .
- Benzyloxy positioning : Para-substitution on the benzyl ring improves kinase selectivity (e.g., 3-fluoropyridinyl vs. 2-fluoropyridinyl in EGFR mutants) .
- Data-driven design : Compare IC values across analogs (e.g., CCG258207 vs. CCG258206: 82% vs. 90% yield, differing pyridinyl positions) .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Answer :
- Pharmacokinetic profiling : Assess solubility (e.g., ≥19.95 mg/mL in DMSO) and plasma protein binding .
- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., benzyl alcohol derivatives) that may reduce efficacy .
- Species-specific differences : Validate murine vs. human hepatocyte activity to address interspecies variability .
Q. How can computational methods enhance mechanistic understanding of this compound?
- Answer :
- Molecular docking : Simulate binding to EGFR T790M/L858R mutants (PDB: 4ZAI) using AutoDock Vina .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of the benzamide carbonyl to correlate with reactivity .
- MD simulations : Analyze piperidine ring flexibility in GRK2 inhibitors to optimize residence time .
Critical Considerations for Researchers
- Synthetic challenges : Optimize Buchwald-Hartwig steps to minimize byproducts (e.g., dehalogenation) .
- Biological assays : Include wild-type vs. mutant controls to assess selectivity (e.g., EGFR WT IC >10 µM vs. T790M <1 nM) .
- Data interpretation : Cross-validate NMR shifts with DFT-predicted chemical environments to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
